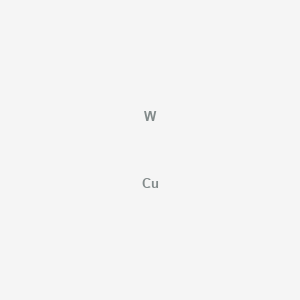
Copper;tungsten
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper-tungsten, also known as tungsten-copper, is a composite material that combines the properties of copper and tungsten. As copper and tungsten are not mutually soluble, the material is composed of distinct particles of one metal dispersed in a matrix of the other. This unique microstructure makes copper-tungsten a metal matrix composite rather than a true alloy. The material is known for its heat resistance, ablation resistance, high thermal and electrical conductivity, and ease of machining .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The production of copper-tungsten composites begins with the preparation of pure copper and tungsten powders. These powders are mixed in a controlled environment to ensure uniform distribution of tungsten particles within the copper matrix. The mixed powders are then compacted into a solid shape using high-pressure die pressing or injection molding techniques. This step ensures that the powders are compressed to the desired density and shape without introducing any pores or voids .
Industrial Production Methods
After compaction, the copper-tungsten material is sintered in a controlled atmosphere to achieve full density and enhance mechanical properties. Sintering involves heating the material to a temperature below its melting point, allowing the particles to fuse together and form a solid structure. The sintered material can then be machined into the desired shape and size using traditional machining techniques such as turning, milling, and grinding. Heat treatment processes like annealing or tempering may be employed to further enhance the mechanical properties and stability of the material .
Análisis De Reacciones Químicas
Copper-tungsten undergoes various chemical reactions, including oxidation, reduction, and substitution. At elevated temperatures, tungsten reacts with oxygen to form tungsten trioxide (WO3). Tungsten can also react directly with fluorine at room temperature to form tungsten hexafluoride (WF6), a colorless gas . In ammoniacal leaching, both copper and tungsten dissolve simultaneously at pH >10, forming a tungsten-copper-ammine complex .
Aplicaciones Científicas De Investigación
Copper-tungsten has a wide range of scientific research applications due to its unique properties:
Biology: Utilized in medical devices and implants due to its biocompatibility and resistance to corrosion.
Medicine: Employed in radiation shielding and as a material for surgical instruments.
Industry: Widely used in electric resistance welding, as electrical contacts, and as heat sinks in power semiconductor devices.
Mecanismo De Acción
The mechanism by which copper-tungsten exerts its effects is primarily due to the unique properties of its constituent metals. Tungsten particles increase the work function of the alloy, making the arc disperse better during electrical contact applications. The large tungsten particles help maintain the shape of the contact and delay the occurrence of fusion welding. Tungsten nanoparticles enhance the viscosity of the molten pool, reduce metal splashing, and hinder crack initiation and propagation .
Comparación Con Compuestos Similares
Copper-tungsten can be compared with other similar compounds such as copper-molybdenum alloy, AlSiC (aluminum silicon carbide), and Dymalloy. These materials also combine high thermal conductivity with low thermal expansion, making them suitable for similar applications. copper-tungsten is unique in its combination of high strength, excellent thermal and electrical conductivity, and resistance to wear and corrosion .
List of Similar Compounds
- Copper-molybdenum alloy
- AlSiC (aluminum silicon carbide)
- Dymalloy
Copper-tungsten stands out due to its superior mechanical properties and versatility in various applications, making it a highly sought-after material in multiple industries.
Propiedades
Número CAS |
64554-83-2 |
|---|---|
Fórmula molecular |
CuW |
Peso molecular |
247.39 g/mol |
Nombre IUPAC |
copper;tungsten |
InChI |
InChI=1S/Cu.W |
Clave InChI |
SBYXRAKIOMOBFF-UHFFFAOYSA-N |
SMILES canónico |
[Cu].[W] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


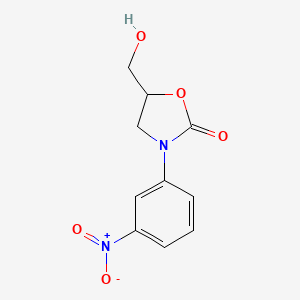
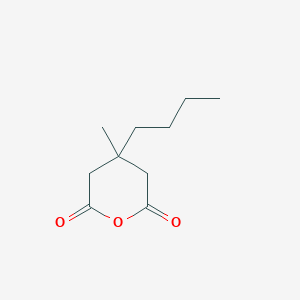
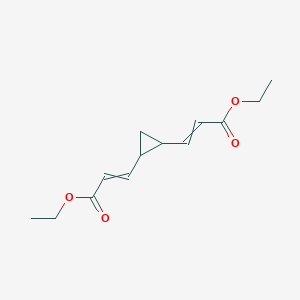
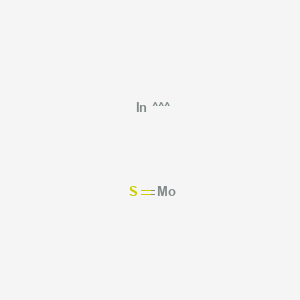

![1,2-Dimethyl-3-(4-nitrophenyl)benzo[F]quinoline](/img/structure/B14489742.png)
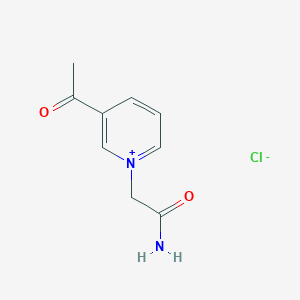
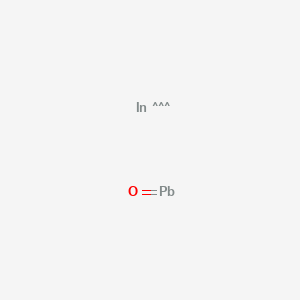
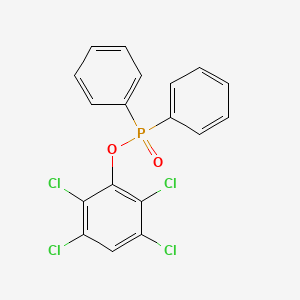
![1a-tert-Butyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14489770.png)
![8-Tert-butyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14489775.png)
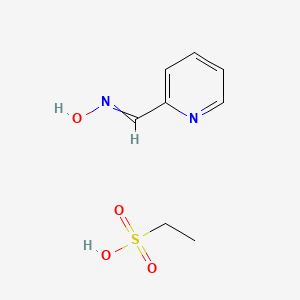
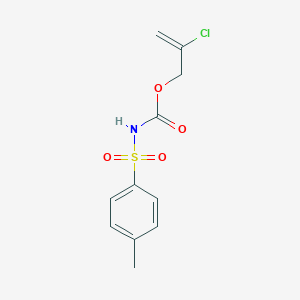
![2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl]sulfanyl}ethyl acetate](/img/structure/B14489809.png)
